In Vitro Potency: (S)-PF 03716556 Exhibits 3-Fold Greater Inhibitory Activity Than Revaprazan in Ion-Tight H+,K+-ATPase Assays
(S)-PF 03716556 demonstrated 3-fold greater inhibitory activity than the marketed P-CAB revaprazan (5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine) in ion-tight membrane vesicle assays using porcine gastric H+,K+-ATPase [1]. Revaprazan was the only acid pump antagonist commercially available at the time of the study, making this a direct comparator of procurement relevance . This 3-fold potency advantage was also reproduced in in vivo models.
| Evidence Dimension | H+,K+-ATPase inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | pIC50 = 7.095 ± 0.077 (porcine ion-tight vesicles, pH 7.4); 3-fold greater inhibition vs. revaprazan |
| Comparator Or Baseline | Revaprazan (5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine); baseline inhibitory activity |
| Quantified Difference | 3-fold greater inhibitory activity |
| Conditions | Porcine gastric H+,K+-ATPase ion-tight membrane vesicle assay; pH 7.4 |
Why This Matters
Procurement decisions for acid pump inhibition studies should prioritize compounds with verified potency superiority over legacy comparators, ensuring assay sensitivity and reducing required compound quantities.
- [1] Mori H, Tonai-Kachi H, Ochi Y, et al. N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556), a novel, potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease. J Pharmacol Exp Ther. 2009;328(2):671-9. View Source
